IlexosideK

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

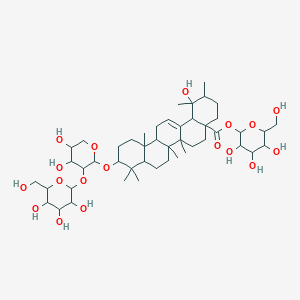

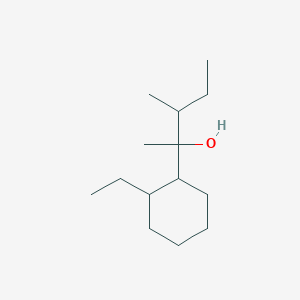

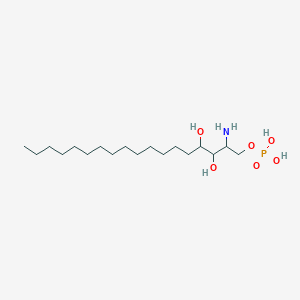

Ilexoside K is a naturally occurring triterpenoid saponin compound, primarily isolated from the leaves of Ilex cornuta, a species of holly. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications. Its molecular formula is C47H76O18, and it has a molecular weight of 929.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ilexoside K involves multiple steps, typically starting from simpler triterpenoid precursors. The process often includes glycosylation reactions to attach sugar moieties to the triterpenoid backbone. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity. For instance, glycosylation can be facilitated by using Lewis acids like boron trifluoride etherate in anhydrous conditions .

Industrial Production Methods: Industrial production of Ilexoside K is generally achieved through extraction from plant sources, followed by purification processes such as column chromatography. Advances in biotechnological methods, including plant cell culture techniques, are also being explored to enhance the yield and sustainability of Ilexoside K production .

Chemical Reactions Analysis

Types of Reactions: Ilexoside K undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups in the triterpenoid structure, typically using agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Glycosyl donors with Lewis acids as catalysts.

Major Products: The major products formed from these reactions include various glycosylated derivatives of Ilexoside K, each with potentially unique biological activities .

Scientific Research Applications

Ilexoside K has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of complex natural products.

Biology: Ilexoside K is used to investigate its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory, anticancer, and antiviral properties.

Industry: Ilexoside K is explored for its potential use in cosmetics and nutraceuticals due to its antioxidant properties

Mechanism of Action

The mechanism of action of Ilexoside K involves its interaction with various molecular targets and pathways:

Molecular Targets: Ilexoside K targets enzymes and receptors involved in inflammatory and apoptotic pathways, such as cyclooxygenase-2 (COX-2) and caspases.

Pathways Involved: The compound modulates signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and immune responses

Comparison with Similar Compounds

Ilexoside J: Another triterpenoid saponin with similar glycosylation patterns.

Ginsenoside Rb1: A well-known saponin from ginseng with comparable biological activities.

Astragaloside IV: A saponin from Astragalus membranaceus with similar anti-inflammatory and antioxidant properties

Uniqueness of Ilexoside K: Ilexoside K stands out due to its unique glycosylation pattern and the specific biological activities it exhibits. Its ability to modulate multiple signaling pathways makes it a versatile compound for therapeutic research .

Properties

Molecular Formula |

C47H76O18 |

|---|---|

Molecular Weight |

929.1 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O18/c1-21-10-15-47(41(58)65-39-35(57)33(55)31(53)25(19-49)62-39)17-16-44(5)22(37(47)46(21,7)59)8-9-27-43(4)13-12-28(42(2,3)26(43)11-14-45(27,44)6)63-40-36(29(51)23(50)20-60-40)64-38-34(56)32(54)30(52)24(18-48)61-38/h8,21,23-40,48-57,59H,9-20H2,1-7H3 |

InChI Key |

WICIOAMNFCXLEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)

![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)

![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)

![rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis](/img/structure/B15128017.png)